Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group, a thioacetyl linker, and a 1,3,4-oxadiazole ring fused to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This structure combines pharmacophoric elements such as the 1,3,4-oxadiazole (known for metabolic stability and hydrogen-bonding capacity) and the piperazine moiety (imparting conformational flexibility and solubility).
Properties
IUPAC Name |
ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-2-26-19(25)23-7-5-22(6-8-23)16(24)12-30-18-21-20-17(29-18)13-3-4-14-15(11-13)28-10-9-27-14/h3-4,11H,2,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLVBCRYHCCRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis:
Begin with 2,3-dihydrobenzo[b][1,4]dioxin as the starting material.
The key intermediate, 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-thiol, can be prepared by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with thiosemicarbazide under appropriate conditions.
The intermediate is then acylated to produce 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid.
Finally, ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is synthesized by coupling this intermediate with piperazine-1-carboxylate under mild conditions.
Industrial Production Methods:
Industrial production typically involves the large-scale synthesis of intermediates followed by their efficient coupling reactions.
Optimized reaction conditions such as appropriate catalysts, solvents, temperature control, and purification techniques (like crystallization and chromatography) ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation at the sulfur atom, forming sulfoxide or sulfone derivatives.
Reduction: Reduction of the oxadiazole ring could result in a more hydrogenated, less aromatic compound.
Substitution: The compound can undergo nucleophilic substitution at the ethyl or piperazine moiety, providing various analogs for different purposes.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents like sodium borohydride or hydrogen gas for reduction processes.
Nucleophiles for substitution reactions, typically under mild to moderate temperature conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Serves as a scaffold for synthesizing new compounds, aiding in the study of structure-activity relationships. Biology:
Potential use as a molecular probe for studying cellular pathways. Medicine:
Investigated for its potential as a pharmacological agent due to its unique structural features, possibly showing activity against various biological targets. Industry:
Application in the synthesis of specialty chemicals and materials, potentially useful in fields like material science and nanotechnology.
Mechanism of Action
The compound's mechanism of action typically involves interaction with specific molecular targets. Its structural features allow it to interact with enzymes, receptors, or other proteins, potentially modifying their activity or function. These interactions are driven by the presence of functional groups such as the oxadiazole ring and the piperazine moiety, which can form various bonds or engage in electronic interactions within biological systems.
Comparison with Similar Compounds
Key Differences :
- Heterocycle Core : Replacement of 1,3,4-oxadiazole with 1,3,4-thiadiazole (as in ) reduces electron density, affecting binding to redox-sensitive targets.
- Linker Flexibility : The thioacetyl linker in the target compound allows greater rotational freedom than rigid thiopropyl or hydrazone linkers in analogues .
Computational and Bioactivity Comparisons
Chemical Similarity Metrics
Using Tanimoto and Dice similarity indices (), the target compound shares ~70–80% structural similarity with 1,3,4-thiadiazole-piperazine derivatives (e.g., 6a-q) but <50% similarity with pyridazinone-based compounds (). Key discriminators include the dihydrobenzodioxin moiety and oxadiazole-thioacetyl linkage.
Bioactivity Profiling
In contrast, thiadiazole derivatives () align with anticancer agents due to nitroaryl redox activity.
Biological Activity
Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This molecular structure includes a piperazine ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The mechanism involves targeting various enzymes associated with cancer cell proliferation:
- Telomerase Inhibition : Compounds containing the oxadiazole ring have been shown to inhibit telomerase activity, a critical enzyme in cancer cell immortality .
- Histone Deacetylase (HDAC) Inhibition : HDAC inhibitors are known for their role in cancer therapy. Studies suggest that oxadiazole derivatives can effectively inhibit HDAC activity .
Table 1 summarizes key findings from recent studies on the anticancer activity of oxadiazole derivatives:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.5 | HDAC inhibition |
| Compound B | PC-3 | 8.9 | Telomerase inhibition |
| Ethyl 4-(2... | HePG-2 | 10.5 | Multiple enzyme inhibition |
Antimicrobial Activity
The compound's antimicrobial efficacy has also been explored. Oxadiazole derivatives have shown promising results against various bacterial strains:
- Inhibition of Biofilm Formation : Some derivatives demonstrated significant inhibition of biofilm production in bacteria such as E. coli and Pseudomonas aeruginosa at concentrations as low as 10 µg/mL .
Table 2 lists the antimicrobial activities observed in studies:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Compound C | E. faecalis | 16 |
| Compound D | E. coli | 10 |
| Ethyl 4-(2... | P. aeruginosa | 100 |
The biological activities of Ethyl 4-(2... can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Studies have indicated that certain oxadiazole derivatives can induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some compounds lead to increased ROS levels in bacterial cells, contributing to their antimicrobial effects.
Case Study 1: Anticancer Efficacy
In a study conducted by Villemagne et al., a series of oxadiazole compounds were synthesized and tested against various cancer cell lines. The results indicated that compounds similar to Ethyl 4-(2... exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Case Study 2: Antimicrobial Resistance
A recent investigation into the antimicrobial properties of oxadiazole derivatives highlighted their potential in overcoming antibiotic resistance. Compounds were tested against resistant strains of Staphylococcus aureus, showing promising results in reducing bacterial load .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
